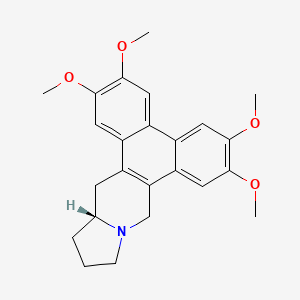
Tylophorine, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tylophorine, (-)- is a biomedical.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action
Tylophorine has been identified as a potent inhibitor of tumor angiogenesis, which is crucial for tumor growth and metastasis. Research indicates that tylophorine exerts its anticancer effects by targeting the vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its tyrosine kinase activity, and subsequently suppressing downstream signaling pathways such as Akt and Erk .
In Vitro and In Vivo Studies
- In Vitro : Tylophorine was shown to significantly inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF) .
- In Vivo : In a mouse model, tylophorine treatment resulted in reduced tumor-associated angiogenesis and overall tumor growth. The sponge implant assay demonstrated a marked decrease in neovascularization in treated groups compared to controls .
Case Studies and Clinical Implications
Preliminary studies suggest that tylophorine could be developed as a new class of anticancer drugs. Its ability to inhibit key signaling pathways involved in angiogenesis positions it as a promising candidate for further clinical investigation .
Antiviral Activity
Broad-Spectrum Antiviral Effects
Recent studies have highlighted the antiviral potential of tylophorine against various coronaviruses, including SARS-CoV-2. Tylophorine-based compounds have demonstrated high antiviral activity with effective concentrations (EC50) in the low nanomolar range against SARS-CoV-2 .
Mechanism of Action Against Viruses
The antiviral mechanism involves the targeting of viral ribonucleoprotein complexes, which are essential for viral replication. This contrasts with other antiviral agents that may act on host factors .
Research Findings
- SARS-CoV-2 Inhibition : Tylophorine malate exhibited an EC50 of 0.03 μM against SARS-CoV-2 in vitro, indicating its potential as a therapeutic agent for COVID-19 .
- Comparative Efficacy : Studies showed that tylophorine-based compounds inhibited viral yields significantly more than traditional cardiotonic steroids, making them candidates for further development in antiviral therapies .
Anti-inflammatory Effects
Tylophorine also exhibits notable anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models . This suggests potential applications in treating inflammatory diseases.
Data Summary
Eigenschaften
CAS-Nummer |
111408-21-0 |
|---|---|
Molekularformel |
C24H27NO4 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(13aR)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine |
InChI |
InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m1/s1 |
InChI-Schlüssel |
SSEUDFYBEOIWGF-CQSZACIVSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@@H]4C3)C5=CC(=C(C=C52)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine dehydrotylophorine tylophorine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















